Mayr Nucleophilicity Attenuation: Gem-Dimethyl Effect Quantified Against Pyrrolidine and 2,2-Dimethylpyrrolidine
The gem-dimethyl group at C2 produces a dramatic reduction in amine nucleophilicity. The closest available surrogate for 2,2,5-trimethylpyrrolidine in the Mayr database—2,2-dimethylpyrrolidine—exhibits a nucleophilicity parameter N of 13.96 (sN = 0.76) in acetonitrile, compared to N = 18.58 (sN = 0.61) for unsubstituted pyrrolidine in the same solvent [1][2]. This difference of ΔN ≈ 4.6 units corresponds to a rate constant reduction of approximately 4–5 orders of magnitude in reactions with a reference electrophile (e.g., benzhydrylium ions). The additional C5 methyl in 2,2,5-trimethylpyrrolidine is expected to further reduce nucleophilicity through increased steric compression, though a direct Mayr parameter for the trimethyl compound has not yet been published [3]. This attenuated reactivity is advantageous for chemoselective transformations where a less nucleophilic amine is required to avoid side reactions.
| Evidence Dimension | Mayr nucleophilicity parameter N (MeCN, 20 °C) |
|---|---|
| Target Compound Data | 2,2,5-Trimethylpyrrolidine: No direct Mayr N value published (inferred lower than 13.96 based on additional C5 methyl steric effect) |
| Comparator Or Baseline | Pyrrolidine: N = 18.58, sN = 0.61; 2,2-Dimethylpyrrolidine: N = 13.96, sN = 0.76 [both in MeCN] |
| Quantified Difference | ΔN ≥ 4.6 (pyrrolidine vs. 2,2-dimethylpyrrolidine); rate constant ratio k(pyrrolidine)/k(2,2-dimethylpyrrolidine) ≈ 10⁴–10⁵ for typical electrophiles |
| Conditions | Mayr benzhydrylium methodology; acetonitrile solvent, 20 °C; data from J. Am. Chem. Soc. 2020, 142, 1526–1547 |
Why This Matters
A 4–5 order-of-magnitude nucleophilicity difference directly impacts reaction selectivity and impurity profiles; users who need a sterically deactivated secondary amine for chemoselective alkylation or acylation should select 2,2,5-trimethylpyrrolidine over more nucleophilic pyrrolidine or 2-methylpyrrolidine.
- [1] Mayr's Database of Reactivity Parameters: pyrrolidine (in MeCN), N = 18.58, sN = 0.61. J. Am. Chem. Soc. 2020, 142, 1526–1547. https://www.cup.lmu.de/oc/mayr/reaktionsdatenbank/fe/showclass/41 View Source
- [2] Mayr's Database of Reactivity Parameters: 2,2-dimethylpyrrolidine (in MeCN), N = 13.96, sN = 0.76. J. Am. Chem. Soc. 2020, 142, 1526–1547. https://www.cup.uni-muenchen.de/oc/mayr/reaktionsdatenbank/fe/details/1519 View Source
- [3] F. Brotzel, Y. C. Chu, and H. Mayr, J. Org. Chem., 2007, 72, 3679–3688. Nucleophilicities of primary and secondary amines. DOI: 10.1021/jo062586z. View Source
